Baliga Figure of Merit (BFOM): β-Ga₂O₃ Delivers 10× SiC and 4× GaN — The Fundamental Power Device Benchmark
The Baliga figure of merit (BFOM = ε·μ·Ec³) is the primary material-level metric for unipolar power devices, directly governing the trade-off between breakdown voltage and specific on-resistance. β-Ga₂O₃ exhibits a BFOM of 3214–3444, which is approximately 10× higher than 4H-SiC (BFOM ~317) and 4× higher than GaN (BFOM ~846) [1][2]. This means a β-Ga₂O₃ unipolar device can theoretically achieve one-tenth the on-resistance of a SiC device at the same breakdown voltage, translating directly to lower conduction losses and smaller die area [3].
| Evidence Dimension | Baliga Figure of Merit (BFOM) |
|---|---|
| Target Compound Data | β-Ga₂O₃ BFOM = 3214 (Razeghi 2019) to 3444 (J. Semicond. review 2019) |
| Comparator Or Baseline | 4H-SiC BFOM ≈ 317; GaN BFOM ≈ 846 |
| Quantified Difference | 10× vs SiC; 4× vs GaN |
| Conditions | Theoretical calculation from intrinsic material parameters (ε, μ, Ec); consistent across multiple independent derivations |
Why This Matters
BFOM directly scales to power converter efficiency and system-level cost-per-watt — a 10× BFOM advantage over SiC enables either 10× lower conduction loss at the same voltage or ~3× higher voltage at the same loss, which is decisive for procurement specifications in grid-scale and vehicle power electronics.
- [1] M. Razeghi, J.-H. Park, R. McClintock, 'MOCVD-Grown Ga₂O₃ Field Effect Transistors on Sapphire,' ECS Meeting Abstracts, MA2019-02, 1356, 2019. View Source
- [2] 'A review of the most recent progresses of state-of-art gallium oxide power devices,' J. Semicond., 40(1), 011803, 2019. View Source
- [3] '氧化镓:第四代宽禁带半导体材料,' Richland Capital, February 13, 2023. View Source
